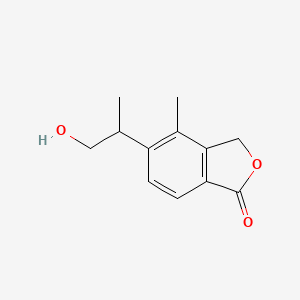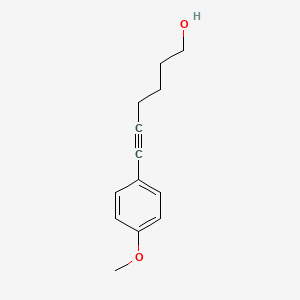
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one
概要
説明
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with hydroxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4-methylpropiophenone
Uniqueness
What sets 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other benzofuran derivatives may not be as effective.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(5-13)9-3-4-10-11(8(9)2)6-15-12(10)14/h3-4,7,13H,5-6H2,1-2H3 |
InChIキー |
QSGDBIYQCVBYIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)



![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)

![Cyclopropanamine,1-(1h-pyrrolo[3,2-b]pyridin-5-yl)-](/img/structure/B8583884.png)



